molecular formula C27H29NO5 B5077440 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5077440
M. Wt: 447.5 g/mol
InChI Key: HRNPUKMBWQJUBX-UHFFFAOYSA-N
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Description

The compound 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, a class of molecules with a 1,4-dihydropyridine (1,4-DHP) core. These derivatives are known for diverse pharmacological activities, including calcium channel modulation, antimicrobial, and antioxidant effects . The target compound features a 3-hydroxyphenyl substituent at position 4 of the quinoline ring and a phenoxyethyl ester at position 2.

Properties

IUPAC Name

2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPUKMBWQJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with 2-phenoxyethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Phenoxyethyl 4-(3-formylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, while reduction of the carbonyl group can produce 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Scientific Research Applications

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Polyhydroquinoline Derivatives
Compound Name Substituent (Position 4) Ester Group Reported Activities Key References
Target Compound 3-hydroxyphenyl Phenoxyethyl Not explicitly reported (inferred from analogs) -
Ethyl 4-(2-chlorophenyl)-...-carboxylate 2-chlorophenyl Ethyl Antimicrobial, enzyme modulation at low doses
Ethyl 4-(3,4-dimethoxyphenyl)-...-carboxylate 3,4-dimethoxyphenyl Ethyl Not specified (structural focus)
Ethyl 4-(4-fluorophenyl)-...-carboxylate 4-fluorophenyl Ethyl Research applications (unspecified)
Ethyl 4-(5-bromo-2-hydroxyphenyl)-...-carboxylate 5-bromo-2-hydroxyphenyl Ethyl Structural analysis via X-ray crystallography
2-Phenoxyethyl 4-(2-fluorophenyl)-...-carboxylate 2-fluorophenyl Phenoxyethyl Analyzed via NMR (structural study)
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): The 2-chlorophenyl and 2-fluorophenyl analogs exhibit antimicrobial and structural stability, likely due to enhanced electrophilicity .

Ester Group Influence: Phenoxyethyl vs. Ethyl: The phenoxyethyl group in the target compound and its 2-fluorophenyl analog likely increases lipophilicity, favoring blood-brain barrier penetration compared to ethyl esters. This modification may also alter metabolic stability.

Pharmacological Activity Trends

  • Antimicrobial Activity : Ethyl 4-(2-chlorophenyl)-...-carboxylate demonstrated potent antimicrobial effects at low doses, suggesting that chloro substituents enhance interactions with microbial targets .
  • Enzyme Modulation : The same compound showed enzyme modulatory effects, possibly due to the chloro group’s electronic effects on the DHP core .
  • Calcium Channel Modulation : Derivatives with methoxyphenyl groups (e.g., DL-methyl 4-(4-methoxyphenyl)-...-carboxylate) are linked to calcium modulatory properties, a hallmark of 1,4-DHPs like nifedipine .

Biological Activity

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This compound has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H29NO4C_{25}H_{29}NO_4 with a molecular weight of approximately 403.47 g/mol. The structure features a hexahydroquinoline core substituted with a phenoxyethyl group and a hydroxyphenyl moiety.

PropertyValue
Molecular FormulaC25H29NO4
Molecular Weight403.47 g/mol
CAS Number313244-71-2
Boiling PointNot available

Antioxidant Activity

Research indicates that compounds similar to 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that these compounds can scavenge free radicals effectively.

Antimicrobial Activity

The hexahydroquinoline derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrate that this compound exhibits activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that derivatives of hexahydroquinoline may possess anticancer properties. In particular, they have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific pathways affected include cell cycle regulation and apoptosis-related signaling.

Case Study:
In a study conducted by researchers at Hacettepe University, the synthesis and biological evaluation of hexahydroquinoline derivatives were performed. The study highlighted the potential of these compounds in cancer therapy due to their ability to induce apoptosis in various cancer cell lines (source: ).

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Free Radical Scavenging: The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition: Some studies suggest that it may inhibit enzymes involved in oxidative stress pathways.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

Research Findings

Recent research has focused on synthesizing derivatives of hexahydroquinoline and evaluating their biological activities:

Study ReferenceFindings
Hacettepe University StudyIdentified potential anticancer activity through apoptosis induction in cancer cell lines .
Antioxidant Activity StudyDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Antimicrobial Activity StudyShowed effectiveness against Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1: Representative Synthesis Conditions

CatalystSolventYield (%)Reaction TimeReference
Citric acid (solvent-free)None921.5 h
Fe3O4@GO-FucoidanEthanol891 h
Ionic liquid ([BMIM]BF4)Toluene783 h

Basic: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of ethyl acetate/hexane mixtures yields diffraction-quality crystals .
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • Key parameters : Triclinic (P1) or monoclinic systems are common, with hydrogen-bonding networks stabilizing the hexahydroquinoline core .

Example Metrics (from a related ethyl ester derivative):

  • a = 7.3523 Å , b = 9.6349 Å , c = 12.456 Å
  • R-factor = 0.046 , wR-factor = 0.135 .

Advanced: How can reaction conditions be optimized for higher enantiomeric purity?

Answer:

  • Chiral catalysts : Use proline-derived organocatalysts to induce asymmetry during the Hantzsch reaction. For example, L-proline in DMF at 60°C improves enantiomeric excess (ee) to >80% .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance stereoselectivity compared to nonpolar solvents .
  • Temperature control : Lower temperatures (40–50°C) reduce racemization but may prolong reaction times .

Data Contradiction Note : Some studies report higher yields in ethanol but lower ee values, necessitating trade-off analysis between yield and purity .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Answer:

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals. For example, the 3-hydroxyphenyl proton (δ ~6.8 ppm) may overlap with quinoline protons; HMBC correlations to carbonyl (δ ~170 ppm) clarify assignments .
  • X-ray validation : Cross-check NMR-derived torsion angles with SC-XRD data to confirm substituent orientation .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can identify conformational exchange causing peak broadening .

Basic: What biological activities are reported for structurally similar compounds?

Answer:

  • Anti-inflammatory : Derivatives with 3-hydroxyphenyl groups show COX-2 inhibition (IC50 ~5 µM) comparable to ibuprofen .
  • Antibacterial : Chlorophenyl-substituted analogs exhibit MIC values of 8–16 µg/mL against S. aureus .
  • Antioxidant : Scavenging of DPPH radicals (EC50 ~20 µM) is linked to the phenolic -OH group .

Mechanistic Insight : The 5-oxo group and aromatic substituents modulate electron transfer pathways, critical for redox activity .

Advanced: How to design computational models for structure-activity relationships (SAR)?

Answer:

  • QSAR studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity. For example, lipophilicity (clogP >3) enhances membrane permeability in antibacterial analogs .
  • Docking simulations : Target the compound’s carbonyl and phenyl groups into hydrophobic pockets of enzymes (e.g., COX-2 PDB: 5IKT) .
  • MD simulations : Analyze stability of hydrogen bonds between the 3-hydroxyphenyl group and protein residues over 100-ns trajectories .

Basic: What analytical techniques ensure purity and structural fidelity?

Answer:

  • HPLC : Reverse-phase C18 columns (MeCN/H2O gradient) detect impurities (<0.5%) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 452.1965) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

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